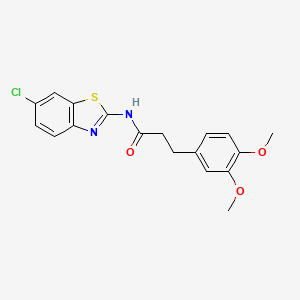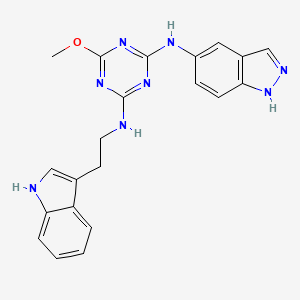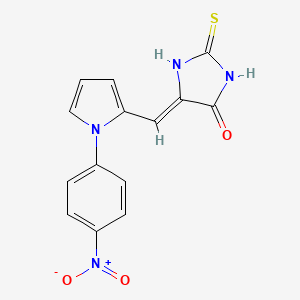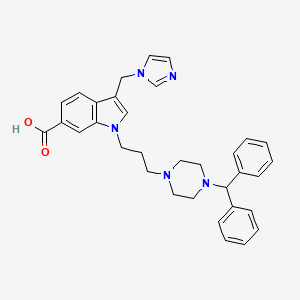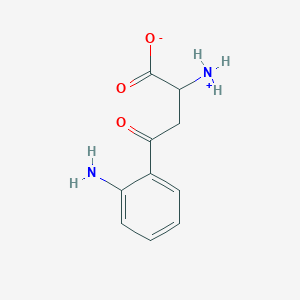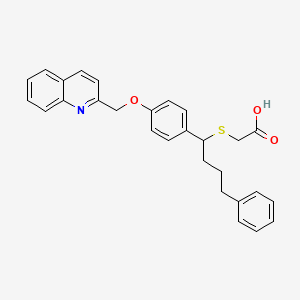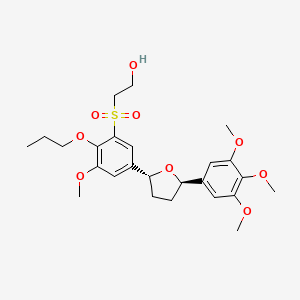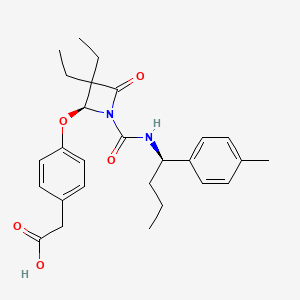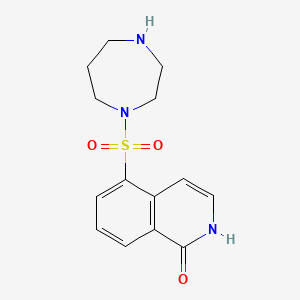
ヒドロキシファスジル
概要
説明
ヒドロキシファスジルは、強力なRhoキナーゼ阻害剤であるファスジルの代謝物です。 ヒドロキシファスジルは、ファスジルよりもRhoキナーゼの阻害においてより優れた活性を示しており、科学研究における重要な化合物となっています .
科学的研究の応用
Hydroxyfasudil has a wide range of scientific research applications. In chemistry, it is used as a potent and specific inhibitor of Rho-kinase, which regulates fundamental cell functions . In biology, hydroxyfasudil has been shown to inhibit coronary hyperconstriction and macrophage migration . In medicine, it is used for the treatment of cerebral vasospasm, a consequence of subarachnoid hemorrhage . Hydroxyfasudil has also shown potential therapeutic benefits for various diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .
作用機序
生化学分析
Biochemical Properties
Hydroxyfasudil interacts with several biomolecules, primarily functioning as an inhibitor of Rho-associated protein kinase 1 . This interaction plays a crucial role in the regulation of the cytoskeleton, cell adhesion, and motility .
Cellular Effects
Hydroxyfasudil has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce proteinuria and polyuria, as well as increase urine osmolarity in animal models of renal ischemia-reperfusion injury . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxyfasudil exerts its effects at the molecular level primarily through its inhibition of Rho-associated protein kinase 1 . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydroxyfasudil has been observed to have significant effects over time. For example, it has been shown to improve renal perfusion and creatinine clearance over time in rat models of acute renal ischemia-reperfusion injury .
Dosage Effects in Animal Models
The effects of Hydroxyfasudil vary with different dosages in animal models. For instance, in rat models of acute renal ischemia-reperfusion injury, Hydroxyfasudil treatment resulted in reduced proteinuria and polyuria, as well as increased urine osmolarity .
Metabolic Pathways
It is known to interact with enzymes such as cAMP-dependent protein kinase catalytic subunit alpha .
Transport and Distribution
It is known that Hydroxyfasudil can decrease the excretion rate of certain compounds, which could result in a higher serum level .
Subcellular Localization
It is known that the Rho-associated kinases ROCK1 and ROCK2, which Hydroxyfasudil inhibits, have different subcellular localizations .
準備方法
ヒドロキシファスジルは、さまざまな方法によって合成できます。一般的な合成経路の1つは、ファスジルの水酸化です。 高純度のヒドロキシファスジル半水和物の調製方法には、5-イソキノリンを連続的に注入することが含まれます . 別の方法には、ヒドロキシファスジルとナトリウム-N-アシルメチルタウリンを含むヒドロキシファスジル注射液の調製が含まれます . 工業生産方法には、多くの場合、サンプル調製としてタンパク質沈殿が用いられ、続いて逆相クロマトグラフィーとタンデム質量分析法が用いられます .
化学反応の分析
ヒドロキシファスジルは、酸化、還元、置換などのさまざまな種類の化学反応を起こします。 ヒドロキシファスジルのヒドロキシル基は、エステル化およびエーテル化によって容易に誘導体化されます . これらの反応で使用される一般的な試薬には、エステルおよびエーテルの加水分解を促進する酸と塩基が含まれます。 これらの反応から生成される主な生成物には、ヒドロキシファスジルアセテート、ヒドロキシファスジルリン酸、および1-メトキシファスジルが含まれます .
科学研究への応用
ヒドロキシファスジルは、幅広い科学研究への応用があります。 化学において、それはRhoキナーゼの強力で特異的な阻害剤として使用されており、Rhoキナーゼは基本的な細胞機能を調節しています . 生物学において、ヒドロキシファスジルは、冠動脈の過剰収縮とマクロファージの遊走を阻害することが示されています . 医学において、それはくも膜下出血の結果である脳血管攣縮の治療に使用されます . ヒドロキシファスジルは、筋萎縮性側索硬化症、パーキンソン病、認知症などの神経変性疾患を含むさまざまな疾患に対する潜在的な治療効果も示しています .
類似化合物との比較
ヒドロキシファスジルは、強力で特異的なRhoキナーゼ阻害作用のために、他の類似化合物とは異なります。 類似化合物には、ファスジル、ヒドロキシファスジルアセテート、ヒドロキシファスジルリン酸、および1-メトキシファスジルが含まれます . ファスジルは親化合物ですが、ヒドロキシファスジルはより優れた活性を示し、作用時間が長くなります . ヒドロキシファスジルアセテートとヒドロキシファスジルリン酸は、安定性とバイオアベイラビリティを改善するために設計された誘導体です .
特性
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147222 | |
| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-72-6 | |
| Record name | Hydroxyfasudil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HA 1100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyfasudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYFASUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydroxyfasudil interact with ROCK and what are the downstream effects of this interaction?
A1: Hydroxyfasudil acts as an ATP-competitive inhibitor of ROCK, primarily targeting the isoforms ROCK1 and ROCK2. [] By inhibiting ROCK, hydroxyfasudil prevents the phosphorylation of several downstream targets, including the myosin-binding subunit of myosin light chain phosphatase (MYPT1). [, , , , ] This inhibition of MYPT1 phosphorylation leads to increased myosin light chain phosphatase (MLCP) activity, promoting smooth muscle relaxation and vasodilation. [, , , , ] Additionally, hydroxyfasudil has been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, further contributing to its vasodilatory and protective effects in various disease models. [, , ]
Q2: Does hydroxyfasudil demonstrate selectivity for specific ROCK isoforms?
A2: Yes, hydroxyfasudil exhibits a preference for inhibiting ROCK1 and ROCK2 compared to other kinases. [] While it can inhibit Rho-kinase α and β with high potency (97.6% and 97.7% inhibition at 10 μM), it does not significantly inhibit other protein kinases at the same concentration. []
Q3: What is the role of Rho-kinase in regulating vascular tone, and how does hydroxyfasudil interfere with this process?
A3: Rho-kinase plays a crucial role in regulating vascular tone by modulating the sensitivity of smooth muscle contractile proteins to calcium. [, ] It achieves this by phosphorylating MYPT1, which inhibits MLCP, leading to increased myosin light chain (MLC) phosphorylation and smooth muscle contraction. [, ] Hydroxyfasudil, by inhibiting ROCK, effectively shifts this balance towards relaxation by preventing MYPT1 phosphorylation, ultimately leading to vasodilation. [, , , ]
Q4: Can you elaborate on the relationship between hydroxyfasudil, eNOS, and its implications for vascular health?
A4: Studies have shown that hydroxyfasudil can upregulate eNOS expression and activity, leading to increased nitric oxide (NO) production. [, , ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, , ] By enhancing eNOS activity, hydroxyfasudil contributes to its vasoprotective effects in conditions like ischemia-reperfusion injury and pulmonary hypertension. [, ]
Q5: What is the molecular formula and molecular weight of hydroxyfasudil?
A5: The molecular formula of hydroxyfasudil is C16H21N3O4S. Its molecular weight is 347.42 g/mol.
Q6: Is there any information available regarding the spectroscopic data of hydroxyfasudil?
A6: While the provided research papers primarily focus on the pharmacological aspects of hydroxyfasudil, detailed spectroscopic data (e.g., NMR, IR) is not explicitly presented.
A6: The provided research articles primarily focus on the pharmacological and therapeutic potential of hydroxyfasudil. They do not delve into details regarding the aforementioned aspects.
Q7: How is hydroxyfasudil metabolized in the body?
A7: Hydroxyfasudil is an active metabolite of fasudil, primarily metabolized by the enzyme aldehyde oxidase (AO). [] There are species differences in the metabolism of fasudil to hydroxyfasudil, with significant differences observed between rats, humans, and dogs. []
Q8: Are there any sex differences in the pharmacokinetics of hydroxyfasudil?
A8: Studies in rats indicate that the AO activity responsible for converting fasudil to hydroxyfasudil is gender-dependent, suggesting potential sex differences in the pharmacokinetics of hydroxyfasudil. []
Q9: What preclinical models have been used to investigate the therapeutic potential of hydroxyfasudil?
A9: Several animal models have been employed to investigate the effects of hydroxyfasudil, including models of subarachnoid hemorrhage, cerebral ischemia, cystitis, pulmonary hypertension, coronary vasospasm, and cardiac allograft vasculopathy. [, , , , , , ] These studies have provided valuable insights into its potential therapeutic applications.
Q10: What are the main findings from preclinical studies on the therapeutic efficacy of hydroxyfasudil?
A10: Preclinical studies have demonstrated the efficacy of hydroxyfasudil in reducing cerebral vasospasm, improving bladder function, alleviating pulmonary hypertension, protecting against ischemia-reperfusion injury, suppressing cardiac allograft vasculopathy, and reducing cognitive impairments. [, , , , , ] These findings highlight its therapeutic potential in various disease states.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


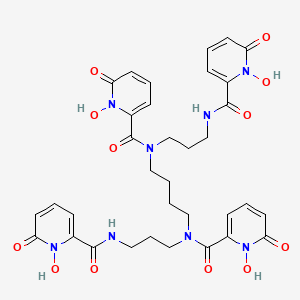
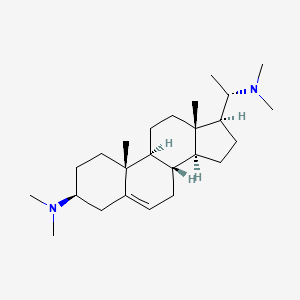

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)


